
TBK1 control PROTAC(R)4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TBK1 PROTAC®3i is a potent degrader specifically targeting TANK-binding kinase 1 (TBK1). This compound is designed to selectively degrade TBK1, a kinase involved in various cellular processes, including inflammation, autophagy, and cancer progression . TBK1 PROTAC®3i achieves this by utilizing the proteolysis targeting chimera (PROTAC) technology, which recruits the von-Hippel Lindau (VHL) protein to facilitate the degradation of TBK1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TBK1 PROTAC®3i involves multiple steps, including the preparation of a ligand for the von-Hippel Lindau protein, a linker, and a TBK1-targeting moiety. The final compound is formed by conjugating these components through a series of chemical reactions .
Industrial Production Methods: Industrial production of TBK1 PROTAC®3i would likely involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: TBK1 PROTAC®3i undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
TBK1 PROTAC®3i has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of TBK1 and its effects on various cellular processes.
Biology: Helps in understanding the role of TBK1 in inflammation, autophagy, and cancer progression.
Medicine: Potential therapeutic applications in treating diseases associated with aberrant TBK1 activity, such as cancer and autoimmune diseases.
Industry: Used in the development of new drugs targeting TBK1.
Mechanism of Action
TBK1 PROTAC®3i exerts its effects by recruiting the von-Hippel Lindau protein to TBK1, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of TBK1 in cells, thereby inhibiting its activity. The molecular targets involved include TBK1 and the von-Hippel Lindau protein, while the pathways involved include the ubiquitin-proteasome system .
Comparison with Similar Compounds
TBK1 PROTAC®4: Another degrader targeting TBK1 with similar selectivity and potency.
IKKε PROTAC: Targets the closely related kinase IKKε, but with different selectivity profiles.
Uniqueness: TBK1 PROTAC®3i is unique due to its high selectivity for TBK1 over IKKε and its ability to achieve near-complete degradation of TBK1 in mutant K-Ras and wild-type cancer cell lines .
Properties
Molecular Formula |
C53H74BrN9O9S |
|---|---|
Molecular Weight |
1093.2 g/mol |
IUPAC Name |
1-[2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61) |
InChI Key |
QMGHHBHPDDAGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



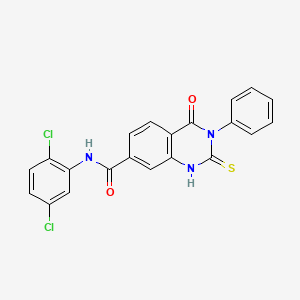
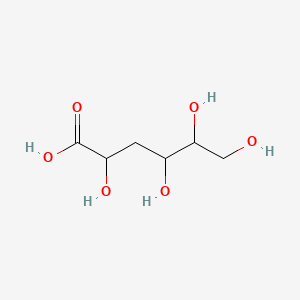

![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)
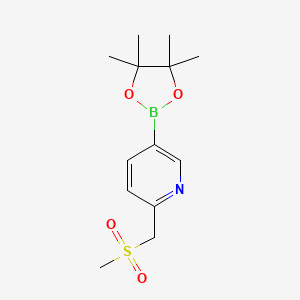

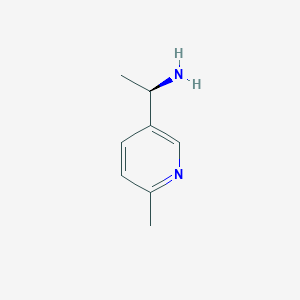

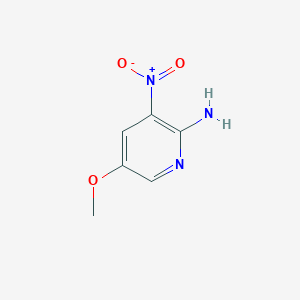
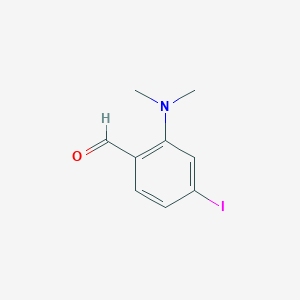


![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)
